molecular formula C29H27N3O4 B605122 Acebilustat CAS No. 943764-99-6

Acebilustat

Cat. No. B605122
CAS RN: 943764-99-6
M. Wt: 481.55
InChI Key: GERJIEKMNDGSCS-DQEYMECFSA-N
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Description

Acebilustat is a synthetic small molecule and potent inhibitor of leukotriene A4 hydrolase, the rate-limiting enzyme in the production of LTB4 . It is currently under investigation for the treatment of outpatients with mild-moderate Coronavirus Disease 2019 (COVID-19) and cystic fibrosis (CF) .


Molecular Structure Analysis

Acebilustat is a small molecule with the molecular formula C29H27N3O4 . The average mass is 481.542 Da and the monoisotopic mass is 481.200165 Da .


Chemical Reactions Analysis

Acebilustat is an inhibitor of leukotriene A4 hydrolase, thereby inhibiting the synthesis of the pro-inflammatory mediator leukotriene B4 (LTB4) .


Physical And Chemical Properties Analysis

Acebilustat is a small molecule with the molecular formula C29H27N3O4 . The average mass is 481.542 Da and the monoisotopic mass is 481.200165 Da . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are also available .

Mechanism of Action

Target of Action

Acebilustat primarily targets Leukotriene A4 Hydrolase (LTA4H) . LTA4H is the rate-limiting enzyme in the production of Leukotriene B4 (LTB4) . LTB4 is a potent inflammatory mediator that plays a significant role in various inflammatory diseases, including cystic fibrosis .

Mode of Action

Acebilustat is a potent inhibitor of LTA4H . By inhibiting LTA4H, it reduces the production of LTB4 in biological fluids . This inhibition leads to a decrease in inflammation and symptom duration, as observed in clinical trials .

Biochemical Pathways

The primary biochemical pathway affected by acebilustat is the leukotriene pathway . By inhibiting LTA4H, acebilustat disrupts the production of LTB4, a key component of this pathway . The downstream effects include a reduction in inflammation and a decrease in the influx of neutrophils into the lungs of cystic fibrosis patients .

Pharmacokinetics

It’s known that acebilustat is administered orally once daily . More research is needed to fully understand the ADME properties of acebilustat and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of acebilustat’s action primarily involve a reduction in inflammation. In patients with early-stage lung disease due to cystic fibrosis, acebilustat has been shown to reduce white blood cell counts in sputum by 65% and reduce pulmonary exacerbations by 35% .

Action Environment

It’s worth noting that the effectiveness of acebilustat can vary depending on the patient’s health status and the presence of other diseases . For instance, in a clinical trial involving COVID-19 patients, the effectiveness of acebilustat varied among patients

Future Directions

Acebilustat is currently under investigation in clinical trials for the treatment of cystic fibrosis and COVID-19 . A Phase II clinical trial of Acebilustat in adult cystic fibrosis patients has received approval from the US Food and Drug Administration (FDA) . The company is also planning for regulatory submissions of the Acebilustat trial to the health authorities in Europe .

properties

IUPAC Name

4-[[(1S,4S)-5-[[4-[4-(1,3-oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O4/c33-29(34)23-5-1-20(2-6-23)16-31-18-25-15-24(31)19-32(25)17-21-3-9-26(10-4-21)36-27-11-7-22(8-12-27)28-30-13-14-35-28/h1-14,24-25H,15-19H2,(H,33,34)/t24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERJIEKMNDGSCS-DQEYMECFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN([C@@H]1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

943764-99-6
Record name Acebilustat [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943764996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acebilustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15385
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ACEBILUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J64RI4D29U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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